Allyl 1,1,2,2-tetrafluoroethyl ether
Overview
Description
Allyl 1,1,2,2-tetrafluoroethyl ether: is an organic compound with the molecular formula C5H6F4O. It is a colorless liquid with a boiling point of 76-78°C and a density of 1.2 g/cm³ . This compound is known for its unique chemical structure, which includes both an allyl group and a tetrafluoroethyl group, making it a valuable intermediate in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Allyl 1,1,2,2-tetrafluoroethyl ether (ATFE) is primarily used as a solvent and a monomer .
Mode of Action
As a solvent, ATFE’s mode of action involves dissolving or suspending other substances without causing a chemical change to the substance . As a monomer, it can participate in polymerization reactions .
Result of Action
The primary result of ATFE’s action is its ability to dissolve other substances or to form polymers .
Action Environment
The action, efficacy, and stability of ATFE can be influenced by environmental factors such as temperature and pressure . For example, it has a phase transition temperature of -37°C . These factors can affect its solvent properties and its ability to participate in polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 1,1,2,2-tetrafluoroethyl ether can be synthesized through the reaction of allyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of allyl alcohol and 1,1,2,2-tetrafluoroethanol into a reactor equipped with a distillation column. The reaction is catalyzed by an acid, and the product is continuously distilled off to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 1,1,2,2-tetrafluoroethyl ether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The allyl group in the compound can participate in various substitution reactions, such as halogenation or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: Allyl 1,1,2,2-tetrafluoroethyl ether is used as a monomer in polymerization reactions, contributing to the synthesis of fluorinated polymers with unique properties such as chemical resistance and thermal stability .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of fluorinated bioactive molecules, which may exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is employed as a solvent and diluent in various chemical processes. Its unique properties make it suitable for use in high-performance coatings and adhesives .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is similar in structure but contains an additional trifluoroethyl group, which can alter its chemical properties and applications.
1,1,2,2-Tetrafluoroethyl allyl ether: This compound is closely related but lacks the additional fluorine atoms, resulting in different reactivity and uses.
Uniqueness: Allyl 1,1,2,2-tetrafluoroethyl ether is unique due to the presence of both an allyl group and a tetrafluoroethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes. Its fluorinated nature also imparts desirable properties such as chemical resistance and thermal stability, which are valuable in industrial applications .
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDFWYZVBJYVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162186 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-33-7 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrafluoroethyl allyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,1,2,2-tetrafluoroethoxy)propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4G8RBU4W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major atmospheric sinks for Allyl 1,1,2,2-tetrafluoroethyl ether?
A2: The research highlights the reactivity of this compound with several atmospheric oxidants []:
- Hydroxyl radicals (OH): These highly reactive species are one of the primary drivers of atmospheric oxidation and contribute significantly to the degradation of this compound. The research provides both relative and temperature-dependent absolute rate coefficients for this reaction [].
- Atomic chlorine (Cl): While less abundant than OH radicals, chlorine atoms are highly reactive and play a role in the degradation of this compound. The research clarifies discrepancies with previous rate measurements for this reaction [].
- Ozone (O3): The study provides the first reported measurements of this compound's reaction rate with ozone [].
- Nitrate radical (NO3): This study also presents the first known measurements for the reaction of this compound with nitrate radicals [].
Q2: How does this research contribute to a more accurate assessment of this compound's global warming potential?
A2: The research provides crucial data for calculating a more precise GWP of this compound:
- Kinetic data: New and improved measurements of reaction rates with major atmospheric oxidants are presented [].
- Infrared absorption cross section: Quantification of this property over an extended wavenumber range provides better understanding of the compound's interaction with infrared radiation, which is key to GWP calculations [].
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